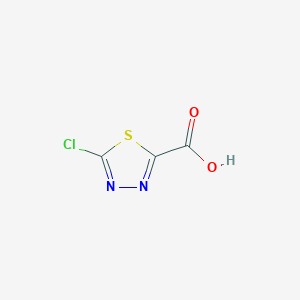![molecular formula C12H22N2O2 B15124244 (4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that includes an aminomethyl group, a methoxyethyl group, and a hexahydrocyclopenta[b]pyridin-2-one core. Its stereochemistry is defined by the (4aS,7aR) configuration, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexahydrocyclopenta[b]pyridin-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted cyclopentanone.
Introduction of the aminomethyl group: This step often involves the use of a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the methoxyethyl group: This can be accomplished through an alkylation reaction, where the core structure is reacted with a methoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its aminomethyl and methoxyethyl groups suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be studied for its effects on various biological pathways and its potential to treat specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group may form hydrogen bonds with target proteins, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4aS,7aR)-4a-(aminomethyl)-1-(2-hydroxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one: This compound differs by having a hydroxyethyl group instead of a methoxyethyl group.
(4aS,7aR)-4a-(aminomethyl)-1-(2-ethoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one: This compound has an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The uniqueness of (4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-16-8-7-14-10-3-2-5-12(10,9-13)6-4-11(14)15/h10H,2-9,13H2,1H3 |
Clave InChI |
UGGZSYKPXKMMIO-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C2CCCC2(CCC1=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




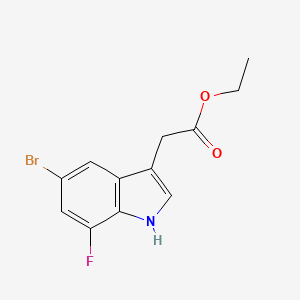

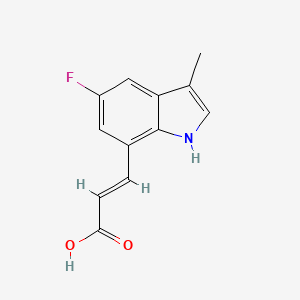
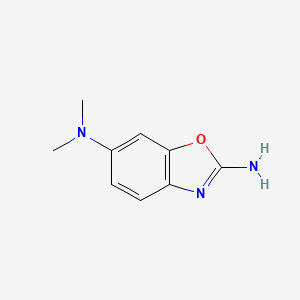
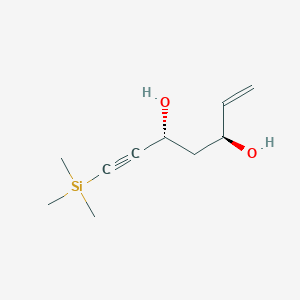
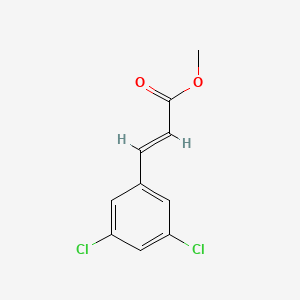
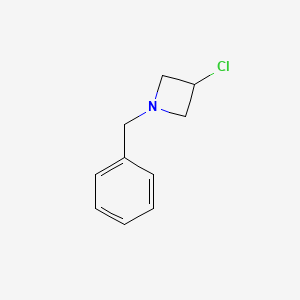
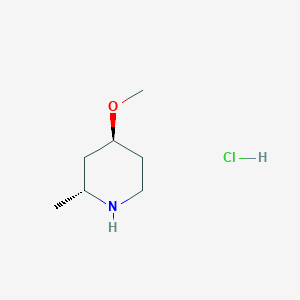
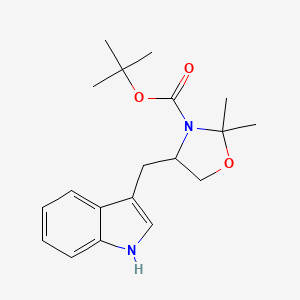
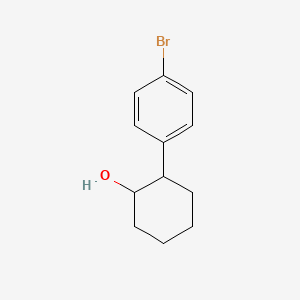
![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
